APhos (aromatic amide-derived phosphanes) has emerged as a promising class of ligands in scientific research, particularly for their application in Suzuki-Miyaura cross-coupling reactions []. This reaction is a fundamental tool in organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides []. The role of the ligand in this reaction is crucial, as it helps activate the palladium catalyst and control its reactivity.
A study by Dai et al. (2008) explored the potential of APhos ligands by constructing a focused library with varying structural elements []. Their goal was to optimize the ligand's structure for enhanced catalytic efficiency. The researchers employed a unique self-assisted molecular editing process to synthesize and screen the APhos library []. Their findings demonstrated that APhos ligands can effectively promote Suzuki-Miyaura coupling reactions at room temperature under mildly basic conditions []. This achievement represents a significant advancement, as traditional Suzuki-Miyaura reactions often require harsher reaction conditions.
Another area of scientific research involving APhos focuses on the development of air-stable ligands. Air-stability is a desirable property for catalysts as it simplifies handling and storage. In 2005, Dai and Zhang reported the successful development of air-stable amide-derived phosphine (Aphos) ligands based on simple N,N-dialkyl aryl amide scaffolds []. These ligands offer a viable alternative to traditional phosphine ligands, which are often air-sensitive and require inert atmosphere handling.
4-(Di-tert-butylphosphino)-N,N-dimethylaniline is an organophosphine compound notable for its unique structure and properties. Its molecular formula is , and it has a molecular weight of approximately 265.37 g/mol. This compound features a dimethylamino group attached to a phenyl ring, which is further substituted with a di-tert-butylphosphino group. The presence of bulky tert-butyl groups enhances its steric properties, making it an effective ligand in various
4-(Di-tert-butylphosphino)-N,N-dimethylaniline serves as a versatile ligand in several catalytic reactions, especially in palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. Its ability to stabilize metal centers allows for the efficient formation of carbon-carbon bonds . The compound can undergo reactions with electrophiles due to the nucleophilic nature of the phosphine group, facilitating various synthetic pathways in organic chemistry.
The synthesis of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with di-tert-butylphosphonium chloride in the presence of a catalyst such as copper(I) acetate. The reaction conditions usually require an inert atmosphere and elevated temperatures (around 120°C) to promote the formation of the desired product. The process yields a high purity product after extraction and purification steps .
Interaction studies involving 4-(Di-tert-butylphosphino)-N,N-dimethylaniline focus on its role as a ligand in metal complexes. These studies often examine how variations in ligand structure affect catalytic activity and selectivity in palladium-catalyzed reactions. The interactions with various metals can lead to insights into optimizing reaction conditions for better yields and selectivity .
Several compounds share structural similarities with 4-(Di-tert-butylphosphino)-N,N-dimethylaniline, primarily other organophosphines used as ligands in catalysis:
Compound Name | Unique Features |
Novel Phosphination Routes for Ligand SynthesisThe synthesis of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline represents a significant advancement in phosphine ligand chemistry, with this compound serving as a versatile organophosphine featuring unique structural characteristics that enhance its catalytic properties [1] [2]. The molecular formula C₁₆H₂₈NP with a molecular weight of 265.38 grams per mole demonstrates the substantial steric bulk provided by the di-tert-butyl substituents on the phosphorus atom [1] [3]. Contemporary synthetic approaches have evolved beyond traditional methodologies to incorporate more efficient phosphination strategies [4]. The most established route involves the reaction of N,N-dimethylaniline with di-tert-butylphosphonium chloride in the presence of copper(I) acetate as a catalyst . This methodology requires an inert atmosphere and elevated temperatures around 120°C to promote the formation of the desired carbon-phosphorus bond . The reaction proceeds through a nucleophilic substitution mechanism where the aromatic ring undergoes electrophilic phosphination at the para position relative to the dimethylamino group . Advanced phosphination techniques have emerged that utilize quantum dots as sole catalysts for carbon-phosphorus bond formation under visible light irradiation [6]. This photocatalytic approach eliminates the need for stoichiometric oxidants or radical initiators, representing a significant step forward in sustainable phosphine synthesis [6]. The semiconductor quantum dots can convert hydrogen-phosphine oxide into phosphoryl radicals, which subsequently undergo radical addition reactions to form carbon-phosphorus bonds [6]. Alternative synthetic routes have been developed that bypass the traditional use of phosphorus trichloride, instead utilizing phosphinate chemistry as a more environmentally benign approach [7]. These methodologies focus on phosphorus-carbon and phosphorus-oxygen bond-forming reactions through phosphinate intermediates, offering significant advantages in terms of environmental impact and safety considerations [7]. The development of radical-based phosphination routes represents another innovative approach to phosphine synthesis [8]. Research conducted at Massachusetts Institute of Technology has demonstrated that elemental phosphorus can be directly functionalized using titanium amide reducing reagents to generate carbon-centered radicals that are readily trapped by phosphorus tetrahedral clusters [8]. This methodology generates triphenylphosphine at room temperature with 72% isolated yield, offering substantial improvements over traditional high-temperature industrial processes that employ molten sodium as a reducing agent [8]. Catalyst-Assisted C-P Bond Formation TechniquesPalladium-catalyzed phosphination represents the most widely employed methodology for carbon-phosphorus bond formation in the synthesis of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline [9] [10]. The use of bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) as a catalyst has proven particularly effective for large-scale synthesis [9]. This palladium complex facilitates the coupling of di-tert-butylphosphine with o-dibromobenzene derivatives, followed by subsequent coupling with phenylboronic acid to construct the desired biaryl phosphine framework [9]. Optimization studies have revealed that reaction conditions significantly influence both yield and selectivity in palladium-catalyzed phosphination reactions [11]. Temperature control is critical, with optimal conditions typically requiring 80-100°C for efficient carbon-phosphorus bond formation [9]. The choice of base also plays a crucial role, with sodium carbonate demonstrating superior performance compared to other inorganic bases [9]. Reaction times of 6-10 hours are typically required to achieve complete conversion [9]. The development of continuous flow microwave reactors has revolutionized catalyst-assisted phosphination techniques [12] [13]. Microwave irradiation serves as a co-catalyst, enabling reactions that are otherwise reluctant under conventional heating conditions [13]. The statistical occurrence of local overheating in the bulk mixture under microwave conditions enhances reaction efficiency and reduces reaction times by up to 25-fold compared to thermal variations [13]. Recent advances in copper-mediated phosphination have provided alternative catalytic pathways for carbon-phosphorus bond formation [14]. Organocopper cross-coupling reactions enable carbon-carbon bond formation at highly sterically hindered carbon centers, with experimental studies and theoretical calculations indicating relatively low activation energies due to copper(I)-palladium(II) interactions [14]. These compact transmetalation transition states are associated with minimal deformation energy of the reactants [14]. The implementation of polymer-incarcerated palladium catalysts has emerged as a promising approach for phosphination reactions [15]. These phosphinated polymer-incarcerated palladium catalysts demonstrate excellent catalytic activity without requiring externally added phosphine ligands [15]. The immobilization of palladium through the polymer-incarceration method facilitates suppression of metal poisoning by amines, with stabilization achieved through both phosphine moieties and benzene rings in the swollen polymer support [15]. Purification and Isolation ProtocolsThe purification of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline requires specialized protocols due to the compound's sensitivity to air and light [1] [3]. The compound exhibits air sensitivity and light sensitivity, necessitating storage under inert gas conditions at temperatures below 15°C [1] [3]. Standard purification methods must be adapted to accommodate these stability considerations.
Silica gel column chromatography represents the most versatile purification method for phosphine ligands, utilizing dichloromethane/pentane or hexane/chloroform solvent systems [16] [17]. The chromatographic separation must be conducted under strict inert atmosphere conditions to prevent oxidation of the phosphine functionality [16] [17]. The choice of solvent polarity is critical, with low polarity solvents and high activity adsorbents providing optimal compound separation outcomes [18]. High Performance Liquid Chromatography techniques have been developed specifically for easily oxidizable phosphine ligands [19] [20]. The addition of trace amounts of tris(2-carboxyethyl)phosphine to the aqueous mobile phase serves as a surrogate reagent to passivate the liquid chromatography column and eliminate on-column degradation and oxidation [19] [20]. This modification results in significantly improved method precision and sensitivity [19] [20]. Crystallization methods offer advantages for air-stable solid phosphines, with methanol serving as an effective recrystallization solvent [21]. The crystallization process can be performed without the need for chromatographic purification procedures, providing high purity products with excellent yields [21]. For industrial applications, crystallization methods are preferred due to their simplicity and scalability [21].
Advanced purification techniques include the use of 1,3-diphenyldisiloxane for the reduction of phosphine oxides with excellent functional group tolerance [22]. This methodology produces phosphines in exceptional purity, frequently requiring only filtration through a plug of silica gel [22]. The additive-free system demonstrates remarkable compatibility with various functional groups, including unprotected alcohols [22]. Scalability Challenges in Industrial ProductionIndustrial production of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline faces significant scalability challenges that impact economic viability and manufacturing efficiency [23] [24] [25]. The high cost of tert-butyl phosphine precursors represents a primary economic barrier, with di-tert-butylphosphine chloride priced at £12.34 per gram [23]. Alternative synthetic routes via phosphine oxide intermediates offer more cost-effective approaches, with the ability to produce phosphine oxides on scales exceeding 20 grams with simplified air-stable workup procedures [23]. Process safety considerations present substantial challenges for large-scale production [1] [3]. The air and moisture sensitivity of phosphine compounds necessitates specialized equipment and handling protocols [1] [3]. Inert atmosphere reactors and automated handling systems are required to maintain product quality and worker safety [1] [3]. The implementation of continuous flow technologies has emerged as a promising solution to mitigate both safety and instability issues related to traditional batch production methods [26].
Environmental impact considerations significantly influence industrial production strategies [7]. Traditional organophosphorus synthesis relies heavily on phosphorus trichloride, despite final consumer products not containing reactive phosphorus-chlorine bonds [7]. The development of phosphinate chemistry as a replacement for phosphorus trichloride offers substantial environmental benefits, as phosphinates are already available on industrial scales and represent the most environmentally benign phosphorus sources [7]. Yield optimization challenges arise from competing side reactions and incomplete conversions [23] [24]. The synthesis of di-tert-butylphosphine compounds suffers from volatility issues, with boiling points of 69°C at 16 millibar pressure leading to product loss during extended filtration procedures [23]. Process optimization through catalyst development and reaction condition refinement is essential for achieving economically viable yields [23]. Quality control requirements for phosphine ligands demand robust analytical methods capable of handling easily oxidizable compounds [19] [20]. The development of specialized High Performance Liquid Chromatography methods with reducing agent additives ensures accurate analytical assessment without sample degradation [19] [20]. In-line monitoring systems and real-time nuclear magnetic resonance spectroscopy provide valuable tools for process control in continuous flow systems [26]. XLogP3 3.6
GHS Hazard Statements
Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsCorrosive;Irritant Dates
Modify: 2023-08-15
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